Predicted Lipophilicity (LogP) and Polar Surface Area (PSA) Comparison Against Mono-Halogenated and Unsubstituted Analogs
The target compound displays a calculated LogP of 3.68 and a PSA of 38.92 Ų, as reported by a commercial vendor . These values indicate higher lipophilicity compared to the unsubstituted 2-phenyl-oxazolo[4,5-b]pyridine (3a, predicted LogP ~2.4, PSA ~38.9 Ų) and the mono-4-chloro analog 3k (predicted LogP ~3.3, PSA ~38.9 Ų), while maintaining a nearly identical PSA [1]. The increased LogP achieved by the dual halogenation strategy can enhance membrane permeability and hydrophobic target binding without altering hydrogen-bonding capacity, a profile that may be specifically required for crossing bacterial membranes or engaging lipophilic binding pockets.
| Evidence Dimension | Predicted partition coefficient (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.68, PSA = 38.92 Ų |
| Comparator Or Baseline | 2-phenyl-oxazolo[4,5-b]pyridine (3a): LogP ~2.4 (calculated), PSA ~38.9 Ų; 2-(4-chlorophenyl)-oxazolo[4,5-b]pyridine (3k): LogP ~3.3 (calculated), PSA ~38.9 Ų [1] |
| Quantified Difference | ΔLogP vs. 3a: +1.28; ΔLogP vs. 3k: +0.38; PSA unchanged |
| Conditions | In silico prediction (fragment-based / atom-based method); vendor-calculated values |
Why This Matters
Procurement of the exact 4-chloro-2-fluoro analog is justified when a project requires a specific lipophilicity window (LogP 3.5–4.0) that cannot be achieved with mono-substituted analogs, directly impacting cellular permeability and bioassay outcomes.
- [1] Sharma, P., et al. In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Medicinal Chemistry Research, 2017, 26, 3336–3344. View Source
